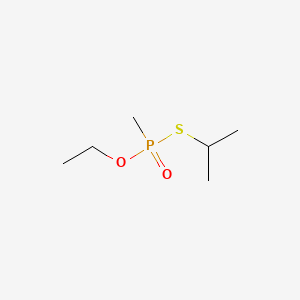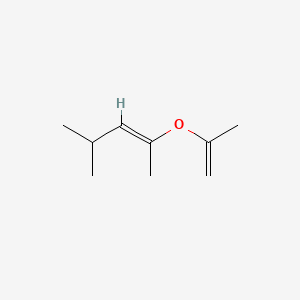
(E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene is an organic compound that belongs to the class of vinoxy radicals. These radicals are intermediates in various atmospheric and combustion reactions. The compound is characterized by its unique structure, which includes a methylvinyloxy group and a methylpentene backbone. This structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene typically involves the reaction of 2-methylvinoxy radicals with appropriate precursors under controlled conditions. High-level ab initio quantum chemical computations have been applied to study the formation and isomerization of the 1-oxo-2-propylperoxy radical, which is an immediate product of the reaction of 2-methylvinoxy radicals with molecular oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound reacts with molecular oxygen to form peroxy radicals.
Isomerization: The compound can isomerize to form different structural isomers.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular oxygen, catalysts, and other reactive species. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound include acetaldehyde, carbon monoxide, and hydroxyl radicals .
Scientific Research Applications
(E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene has several scientific research applications, including:
Chemistry: The compound is studied for its role in atmospheric and combustion chemistry. It is an intermediate in the oxidation of hydrocarbons and is used to understand reaction mechanisms.
Biology: The compound’s reactivity with biological molecules is of interest in understanding oxidative stress and related biological processes.
Medicine: Research into the compound’s potential therapeutic applications, such as its role in oxidative stress-related diseases, is ongoing.
Mechanism of Action
The mechanism of action of (E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene involves its reactivity with molecular oxygen to form peroxy radicals. These radicals can undergo further reactions, leading to the formation of various products, including acetaldehyde, carbon monoxide, and hydroxyl radicals. The molecular targets and pathways involved in these reactions are studied using high-level theoretical methods .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene include:
1-Methylvinoxy Radical: Another vinoxy radical with similar reactivity.
Acetonyl Radical: An important intermediate in atmospheric and combustion chemistry.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and chemical properties. Its role as an intermediate in various reactions makes it a valuable compound for studying reaction mechanisms and developing new applications in chemistry and industry .
Properties
CAS No. |
61463-40-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-4-methyl-2-prop-1-en-2-yloxypent-2-ene |
InChI |
InChI=1S/C9H16O/c1-7(2)6-9(5)10-8(3)4/h6-7H,3H2,1-2,4-5H3/b9-6+ |
InChI Key |
RGZIZBNBDNLLIX-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/OC(=C)C |
Canonical SMILES |
CC(C)C=C(C)OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)
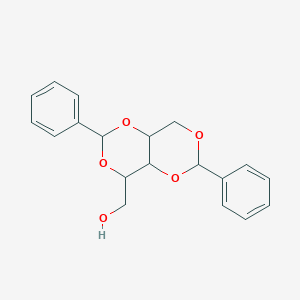
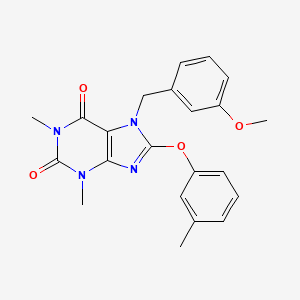
![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)
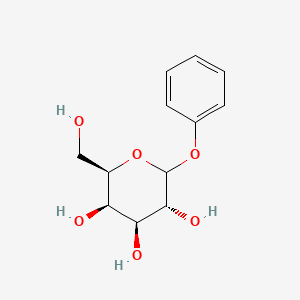

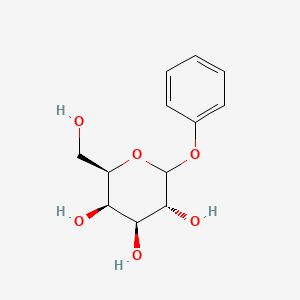
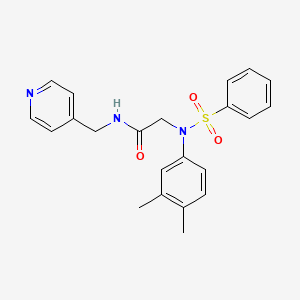
![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)
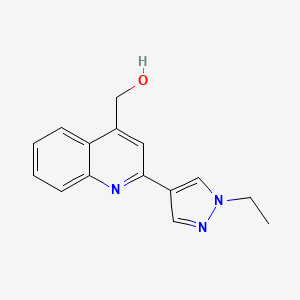
![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
